B1578874 α-amino-2-cyclopentenylacetic acid

α-amino-2-cyclopentenylacetic acid

Cat. No.: B1578874
M. Wt: 127.14
Attention: For research use only. Not for human or veterinary use.
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Description

α-amino-2-cyclopentenylacetic acid is a specialized non-proteinogenic amino acid featuring a cyclopentene ring, which confers a distinct structural and conformational profile. This compound is of significant interest in medicinal chemistry and chemical biology for the design and synthesis of novel peptide foldamers—synthetic oligomers that adopt specific, stable secondary structures. The constrained cyclopentene ring serves as a scaffold to influence the backbone angles of peptides, promoting unique helical or turn motifs that can mimic natural peptides. This makes it a valuable building block for developing new materials, catalysts, and bioactive compounds with enhanced stability and specificity. Researchers also utilize this amino acid and its derivatives as key intermediates in the exploration of structure-activity relationships and for creating targeted molecular probes. This product is intended for research and development purposes exclusively and is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research reference purposes.

Properties

Molecular Weight

127.14

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between α-amino-2-cyclopentenylacetic acid and its analogs:

Compound Core Structure Key Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
This compound Cyclopentenyl ring + acetic acid Unsaturated 5-membered ring C₇H₁₁NO₂ 157.17 Rigid structure; potential pharmaceutical intermediate
(R)-2-Amino-2-phenylacetic acid Phenyl ring + acetic acid Aromatic phenyl group C₈H₉NO₂ 151.16 Hydrophobic; precursor to β-lactam antibiotics
2-Amino-2-(2-chlorophenyl)acetic acid 2-Chlorophenyl + acetic acid Electron-withdrawing Cl C₈H₈ClNO₂ 185.61 Enhanced lipophilicity; glycine derivative for drug synthesis
(2S)-2-Amino-2-cyclopentylacetic acid Cyclopentyl ring + acetic acid Saturated 5-membered ring C₇H₁₃NO₂ 159.18 Flexible conformation; research chemical
Diphenylhydantoic acid Diphenyl + urea-linked acetic acid Two phenyl groups C₁₅H₁₄N₂O₃ 270.29 Anticonvulsant (phenytoin analog)

Key Comparative Insights

This may enhance reactivity in cycloaddition reactions (e.g., Diels-Alder) or alter binding affinity in biological systems. In contrast, the phenyl group in (R)-2-amino-2-phenylacetic acid provides aromaticity, reducing solubility in aqueous environments but stabilizing charge interactions in hydrophobic binding pockets .

Diphenylhydantoic acid’s urea linkage and dual phenyl groups distinguish it from simple amino acid derivatives, enabling anticonvulsant activity through voltage-gated sodium channel modulation .

Biological and Industrial Applications: this compound’s rigid structure may favor use in constrained peptide synthesis or as a chiral building block, whereas the cyclopentyl analog’s flexibility could suit dynamic molecular interactions . The chlorophenyl derivative’s lipophilicity makes it advantageous for blood-brain barrier penetration in central nervous system-targeted drugs .

Data Limitations

While structural comparisons are well-supported by the evidence, specific data on solubility, melting points, or pharmacokinetic properties of this compound are absent in the provided sources. Further experimental studies or computational modeling would be required to quantify these parameters.

Preparation Methods

Summary Table of Preparation Methods

Method Key Intermediates Stereocontrol Scale-up Suitability Yield / Purity Notes
Cyanide addition to Schiff base Schiff base, α-amino nitriles High via chiral amine auxiliary Excellent, avoids low temp High enantiomeric purity after crystallization Industrially practical
Amidomalonate synthesis Amidomalonate esters, alkyl halides Moderate, depends on alkylation Good, classical method Good yields Requires suitable alkyl halide
Iron-catalyzed 1,3-nitrogen migration Azanyl esters Very high (up to 98% ee) Moderate, catalyst availability High Modern, mild conditions
Cycloalkenyl cyano acid intermediates Cyano acids, unsaturated nitriles Not directly stereoselective Good for intermediates High Useful for related cyclopentenyl systems

Q & A

Q. What are the established synthetic routes for α-amino-2-cyclopentenylacetic acid, and how do reaction conditions influence yield and purity?

The synthesis of conformationally constrained amino acids like this compound often employs methods such as Curtius or Hofmann rearrangements to introduce cyclopentene rings. For example, cycloalkane diacetic acid monoamides can undergo Hofmann rearrangement to generate primary amines, which are further functionalized . Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical to minimize side products. Characterization via HPLC and NMR is essential to confirm stereochemical integrity and purity, as cyclopentene rings may introduce strain affecting reactivity .

Q. How can researchers validate the structural identity of this compound derivatives?

Advanced spectroscopic techniques are required:

  • NMR : 1^1H and 13^13C NMR can resolve cyclopentene ring conformation and amino acid stereochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers . Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with published spectral data .

Q. What biological assays are suitable for screening the bioactivity of this compound derivatives?

Initial screens might include:

  • Enzyme inhibition assays : Test interactions with proteases or kinases, leveraging the compound’s constrained structure for active-site binding.
  • Cellular uptake studies : Fluorescent tagging or radiolabeling to evaluate permeability in models like Caco-2 cells.
  • Antimicrobial susceptibility testing : Assess activity against Gram-positive/negative bacteria, given cyclopentene-containing analogs’ historical use in antibiotic design .

Advanced Research Questions

Q. How can conformational constraints imposed by the cyclopentene ring enhance peptide stability and receptor selectivity?

The cyclopentene ring restricts backbone flexibility, reducing entropy loss upon binding to biological targets. For example, hybrid peptides incorporating this compound show improved resistance to proteolytic degradation and enhanced selectivity for G-protein-coupled receptors (GPCRs). Computational modeling (e.g., molecular dynamics) predicts preferred conformations, while circular dichroism (CD) validates secondary structure stabilization .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for cyclopentene-modified amino acids?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation pathways.
  • Prodrug design : Introduce labile protecting groups (e.g., Boc or Fmoc) to enhance bioavailability.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with efficacy in animal models .

Q. How can researchers optimize chiral resolution methods for enantiomers of this compound?

Chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) are effective for enantiomeric separation. Mobile-phase additives (e.g., diethylamine) improve peak symmetry. Alternatively, enzymatic resolution using acylases can selectively hydrolyze one enantiomer, though substrate specificity must be validated .

Q. What computational tools predict the impact of cyclopentene ring substitution on peptide binding affinity?

Density Functional Theory (DFT) calculates electronic effects of substituents (e.g., electron-withdrawing groups), while docking simulations (AutoDock Vina, Schrödinger Suite) assess steric compatibility with target proteins. QSAR models trained on cyclopentene-containing analogs can prioritize synthetic targets .

Methodological Considerations

Q. How should researchers design experiments to evaluate the environmental stability of this compound derivatives?

Conduct accelerated degradation studies under varying pH, temperature, and UV exposure. Analyze degradation products via LC-MS and compare to environmental databases (e.g., PubChem) to assess ecotoxicological risks .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

Nonlinear regression (e.g., Hill equation) quantifies IC50_{50} values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Outlier detection (Grubbs’ test) ensures data integrity, particularly for high-throughput screens .

Q. How can researchers integrate this compound into solid-phase peptide synthesis (SPPS) protocols?

  • Coupling conditions : Use HBTU/HOBt activation in DMF to minimize racemization.
  • Side-chain protection : Select orthogonal protecting groups (e.g., Trt for amines) compatible with cyclopentene stability.
  • Cleavage/deprotection : TFA cocktails with scavengers (e.g., triisopropylsilane) prevent cyclopentene ring oxidation .

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